

Technical Synthesis Guide: Methyl 1-hydroxycyclohexanecarboxylate

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Compound of Interest

Compound Name:	Methyl 1-hydroxycyclohexanecarboxylate
CAS No.:	6149-50-4
Cat. No.:	B3054664

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CAS No: 6149-50-4 (Generic/Acid) / 241949 (PubChem CID for Methyl Ester) Formula:

Molecular Weight: 158.20 g/mol IUPAC Name: Methyl 1-hydroxycyclohexane-1-carboxylate

Executive Summary & Strategic Utility

Methyl 1-hydroxycyclohexanecarboxylate is a pivotal tertiary

-hydroxy ester used primarily as a scaffold in the synthesis of antispasmodic agents (e.g., Cyclandelate analogues) and dissociative anesthetics. Its structural core—a cyclohexane ring possessing a quaternary carbon substituted with both a hydroxyl and a carboxylate group—presents specific synthetic challenges, primarily steric hindrance and the reversibility of the cyanohydrin intermediate.

This guide details the Cyanohydrin-Pinner Protocol, the most robust method for synthesizing this target from cyclohexanone. Unlike Reformatsky-type approaches which often yield

-hydroxy esters, this route ensures regiospecific

-functionalization.

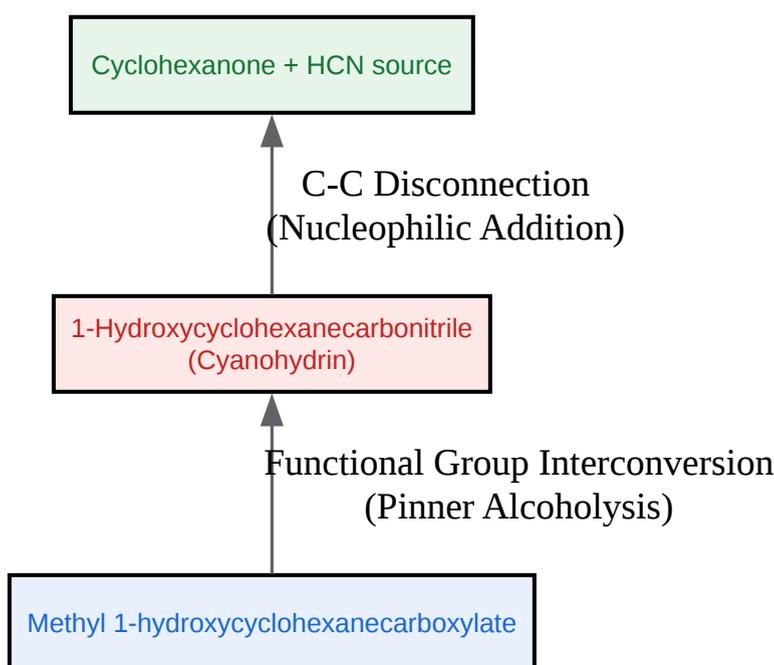
Retrosynthetic Analysis

To design a scalable synthesis, we disconnect the molecule at the ester linkage and the

bond.

- Disconnection A (Ester): Leads to 1-hydroxycyclohexanecarboxylic acid and methanol.
- Disconnection B (C-C): Leads to cyclohexanone and a cyanide equivalent.

The tertiary nature of the alcohol at position 1 makes direct esterification of the corresponding acid kinetically slow due to steric crowding. Therefore, the Pinner reaction (direct alcoholysis of the nitrile) is preferred over a two-step hydrolysis-esterification sequence, as it proceeds through a highly reactive imidate intermediate.



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Figure 1: Retrosynthetic logic flow from target ester to cyclohexanone precursor.

Primary Protocol: The Cyanohydrin-Pinner Route

Phase 1: Formation of Cyclohexanone Cyanohydrin

This step involves the nucleophilic attack of cyanide on the ketone. While NaCN/AcOH is traditional, the use of Trimethylsilyl Cyanide (TMSCN) with a Lewis acid catalyst (Zinc Iodide) is recommended for high-value research applications to avoid generating free HCN gas and to stabilize the equilibrium.

Reagents:

- Cyclohexanone (1.0 eq)
- TMSCN (1.1 eq)
- (Catalytic, 0.05 eq)
- Solvent: Dichloromethane (DCM), Anhydrous

Protocol:

- Setup: Flame-dry a 250 mL round-bottom flask (RBF) under Argon atmosphere.
- Addition: Charge with cyclohexanone and anhydrous DCM. Add catalytic
. .
- Reaction: Add TMSCN dropwise via syringe at
. The reaction is exothermic; maintain temperature
. .
- Equilibration: Allow to warm to room temperature (RT) and stir for 2–4 hours. Monitor by IR (disappearance of ketone stretch at
(.)).
- Workup: The resulting O-TMS cyanohydrin is often hydrolyzed in situ during the next step or treated with mild acid (1N HCl) to yield the free cyanohydrin if isolation is required.

Phase 2: Acid-Catalyzed Alcoholysis (Pinner Reaction)

This is the critical step. The nitrile is converted to the methyl ester via an imidate salt. Water must be rigorously excluded to prevent hydrolysis to the amide.

Reagents:

- Crude Cyanohydrin (from Phase 1)
- Methanol (Excess, solvent & reactant)[1]
- (Conc.) or dry HCl gas

Protocol:

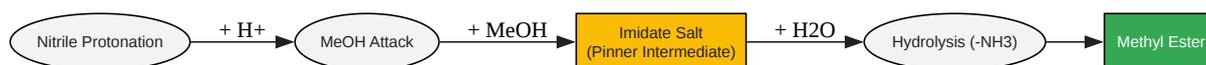
- Solvation: Dissolve the cyanohydrin in excess anhydrous methanol (10 eq).
- Acidification: Cool the solution to
.
 - Method A (Gas): Bubble dry HCl gas through the solution until saturation.
 - Method B (Liquid): Add conc.
(3-4 eq) dropwise.[2] Caution: Highly Exothermic.
- Reflux: Heat the mixture to reflux (
) for 8–12 hours. The steric bulk of the cyclohexane ring requires prolonged heating compared to linear nitriles.
- Quench: Cool to RT and pour onto crushed ice/water.
- Extraction: Extract with Diethyl Ether (
) . Wash organics with Sat.
(to remove acid) and Brine.
- Purification: Dry over
and concentrate. Distill under reduced pressure (approx.
at 10 mmHg) to obtain the pure ester.

Mechanistic Insight: The Pinner Pathway

Understanding the mechanism is vital for troubleshooting. The reaction does not proceed via the carboxylic acid. Instead, the nitrile nitrogen is protonated, making the nitrile carbon highly electrophilic, which is then attacked by methanol.

Key Mechanistic Steps:

- Activation: Protonation of the nitrile ().
- Attack: Nucleophilic attack by MeOH forms the Imidate Salt (Pinner Salt).[3]
- Hydrolysis: The imidate reacts with water (added during workup or generated in situ) to release ammonium () and form the ester.



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Figure 2: Mechanistic flow of the acid-catalyzed alcoholysis (Pinner Reaction).

Quantitative Data & Specifications

Parameter	Specification	Notes
Appearance	Colorless Liquid	Viscous oil
Boiling Point	@ 10 mmHg	Literature value may vary by pressure
Yield (Typical)	65% - 75%	Losses often occur due to cyanohydrin reversion
IR Spectrum	(OH), (Ester C=O)	Distinct broad OH stretch
¹ H NMR ()	(s, 3H,)	Methyl singlet is diagnostic
¹³ C NMR ()	(C=O), (C-OH)	Quaternary C shift is critical

Safety & Critical Control Points (HACCP)

Cyanide Management

Even if using TMSCN, the hydrolysis releases HCN equivalents.

- Engineering Control: All operations must be performed in a high-efficiency fume hood.
- PPE: Double nitrile gloves, lab coat, and chemical splash goggles.
- Waste: Quench all aqueous waste with bleach (Sodium Hypochlorite) at pH > 10 to oxidize cyanide to cyanate before disposal.

Thermal Runaway

The addition of acid to the alcoholic cyanohydrin solution is significantly exothermic.

- Control: Use an ice bath during acid addition. Ensure internal temperature monitoring. Do not scale up beyond 10g without calorimetric assessment.

References

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